molecular formula C14H21N3O B1525996 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide CAS No. 1273825-09-4

4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide

Cat. No. B1525996
M. Wt: 247.34 g/mol
InChI Key: GVMZVRSTIMEYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide, often referred to as AMP-Bz, is a synthetic compound that has been used in various scientific studies and experiments. It is a derivative of piperidine and is a member of the benzamide family. AMP-Bz is a white crystalline solid with a melting point of 147-148°C and a molecular weight of 241.3 g/mol. It is soluble in water and ethanol and is relatively stable in air.

Scientific Research Applications

Antitumor Activity

Research on compounds structurally related to 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide has shown promise in anticancer applications. For example, the design, synthesis, and biological evaluation of a compound referred to as MGCD0103, which is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, demonstrated significant antitumor activity both in vitro and in vivo. This compound blocks cancer cell proliferation and induces several anticancer effects such as histone acetylation, cell-cycle arrest, and apoptosis, making it a potential candidate for cancer therapy (Zhou et al., 2008).

Luminescent Properties

Some derivatives related to 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide have been studied for their luminescent properties. Compounds synthesized by connecting 1,8-Naphthalimide to benzoic acid chloride via a methylene group exhibited aggregation-enhanced emission (AEE) and showed multi-stimuli-responsive properties. These compounds form nano-aggregates with enhanced emission in certain solvent conditions, and their luminescence can be modulated by various stimuli such as solvent polarity and mechanical force (Srivastava et al., 2017).

Enzyme Inhibition

Several analogs of 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide have been synthesized and tested for their ability to inhibit specific enzymes. For instance, novel acridine and bis acridine sulfonamides derived from 4-amino-N-(4-sulfamoylphenyl)benzamide were investigated for their inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII. These compounds showed high affinity and inhibitory potency, suggesting their potential use in the development of therapeutic agents targeting carbonic anhydrases (Ulus et al., 2013).

Analytical and Quality Control Applications

In the realm of analytical chemistry, derivatives of 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide have been utilized in the development of methods for the separation and quality control of pharmaceutical compounds. A study on nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances employed derivatives of this compound as analytes, demonstrating the method's effectiveness and potential for quality control in the pharmaceutical industry (Ye et al., 2012).

properties

IUPAC Name

4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-16-9-3-4-13(10-16)17(2)14(18)11-5-7-12(15)8-6-11/h5-8,13H,3-4,9-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMZVRSTIMEYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N(C)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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